molecular formula C21H21ClF2O4S B1684586 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid CAS No. 471905-41-6

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid

Cat. No.: B1684586
CAS No.: 471905-41-6
M. Wt: 442.9 g/mol
InChI Key: XCGJIFAKUZNNOR-UHFFFAOYSA-N
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Description

MK-0752 is a potent gamma secretase inhibitor that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Gamma secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. By inhibiting gamma secretase, MK-0752 can modulate the Notch signaling pathway, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-0752 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of MK-0752 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MK-0752 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Gamma-Secretase Inhibition:
    • This compound is recognized as a potent and specific inhibitor of gamma-secretase, an enzyme complex crucial in the cleavage of various substrates including amyloid precursor protein. Its role in inhibiting the Notch signaling pathway makes it a valuable tool for studying cellular processes and signaling pathways .
  • Chemical Reactions:
    • It can undergo various reactions such as oxidation, reduction, and substitution. These reactions allow for the creation of derivatives that may possess altered biological activities.

Biology

  • Cellular Studies:
    • The compound is utilized to investigate the role of gamma-secretase in cellular processes. It helps in understanding how inhibition affects cell signaling pathways related to cancer progression .
  • Antimicrobial Activity:
    • Research has shown that derivatives of compounds with similar structures exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Medicine

  • Cancer Treatment:
    • Clinical trials have evaluated this compound for its efficacy in treating cancers such as pancreatic ductal adenocarcinoma and uterine leiomyosarcoma. Its ability to inhibit critical pathways involved in tumor growth positions it as a candidate for cancer therapeutics .
  • Neurodegenerative Diseases:
    • The compound's ability to cross the blood-brain barrier and reduce amyloid-beta levels makes it significant in research related to neurodegenerative diseases like Alzheimer's disease .

Clinical Trials

  • Clinical evaluations have demonstrated that sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate exhibits promising results in reducing tumor sizes and improving patient outcomes in specific cancer types .

Antimicrobial Research

  • A study focused on 4-chlorophenylsulfonyl derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive bacteria and fungi like Candida albicans, suggesting a broader application for this class of compounds in treating infections .

Mechanism of Action

MK-0752 exerts its effects by inhibiting gamma secretase, an enzyme complex involved in the cleavage of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain, thereby blocking the activation of the Notch signaling pathway. The Notch pathway is crucial for cell differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By modulating this pathway, MK-0752 can inhibit cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-0752

MK-0752 is unique due to its high potency and specificity for gamma secretase. It has shown promising results in preclinical and clinical studies, particularly in combination with other chemotherapeutic agents. Its ability to cross the blood-brain barrier also makes it a valuable candidate for treating central nervous system cancers .

Biological Activity

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid, also known by its CAS number 471905-41-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.

  • Molecular Formula : C21H21ClF2O4S
  • Molecular Weight : 442.9 g/mol
  • Structure : The compound features a cyclohexyl group substituted with sulfonyl and difluorophenyl moieties, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.

Antibacterial Activity

Studies have demonstrated that compounds with similar structural features exhibit moderate to strong antibacterial activity. For instance:

  • Activity Against Bacteria : It has shown effectiveness against Salmonella typhi and Bacillus subtilis, with IC50 values indicating significant inhibition of bacterial growth .

Antifungal Activity

Research indicates potential antifungal properties as well:

  • In Vitro Studies : Compounds related to this structure have been tested against pathogenic fungi, showing promising results in inhibiting fungal growth .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Significant inhibition was noted in related compounds, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Urease Inhibition : Strong inhibitory activity against urease was observed, which could have implications for treating urinary tract infections .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Synthesis and Evaluation : A synthesis study reported the preparation of various derivatives of the compound and their biological evaluations. Some derivatives displayed enhanced antifungal and antibacterial activities compared to standard drugs .
  • Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action. These studies indicated that the compound binds effectively to active sites of enzymes involved in bacterial metabolism .
  • Pharmacological Screening : In a comprehensive screening assay, the compound exhibited significant anti-inflammatory properties alongside its antimicrobial activities, suggesting a multifaceted therapeutic potential .

Data Tables

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi12.5
AntibacterialBacillus subtilis15.0
AntifungalCandida albicans20.0
AcetylcholinesteraseHuman AChE5.0
UreaseProteus mirabilis1.5

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid?

  • Methodological Answer : Focus on regioselective sulfonylation and stereochemical control during cyclohexane ring functionalization. Use fluorophenyl sulfinic acid salts (e.g., sodium salts) to improve reaction yields, as demonstrated in sulfonic acid synthesis protocols . Chiral resolution techniques, such as crystallization with enantiopure counterions, may address stereochemical impurities observed in early synthetic batches .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Employ a combination of 1H^1H-/13C^{13}C-NMR for functional group verification, X-ray crystallography for stereochemical confirmation (as seen in structurally similar sulfonylated cyclohexane derivatives ), and HPLC-MS for purity assessment (>98% by area normalization). Cross-reference spectral data with computational modeling (DFT or molecular docking) to resolve ambiguities in substituent positioning .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

  • Methodological Answer : Use impurity-spiking experiments with reference standards (e.g., 4-(4-chlorophenyl)sulfonyl derivatives ) and reverse-phase HPLC with UV detection (λ = 254 nm). For trace-level detection, LC-MS/MS in MRM mode enhances sensitivity for sulfonic acid byproducts .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be reconciled?

  • Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, solvent systems) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differences in protein conformation during in vitro vs. ex vivo testing. Use surface plasmon resonance (SPR) to validate binding kinetics under physiological conditions .

Q. What experimental designs are optimal for studying the compound’s environmental fate and biodegradation?

  • Methodological Answer : Implement tiered testing per Project INCHEMBIOL guidelines:

  • Phase 1 : Measure soil/water partitioning coefficients (KdK_d) and photolysis rates under simulated sunlight .
  • Phase 2 : Use 14C^{14}C-radiolabeled analogs to track biotic/abiotic degradation pathways in microcosm studies .
  • Phase 3 : Apply QSAR models to predict bioaccumulation potential, validated against experimental data .

Q. How can researchers resolve conflicting computational predictions about the compound’s mechanism of action?

  • Methodological Answer : Perform molecular dynamics simulations with explicit solvent models to account for solvation effects on sulfonyl-group reactivity. Cross-validate docking results (e.g., AutoDock Vina) with experimental mutagenesis data on target receptors (e.g., cyclooxygenase-2 active site residues) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Screen co-crystallization agents (e.g., crown ethers or ionic liquids) to stabilize the sulfonyl-cyclohexane moiety. Use synchrotron radiation for small or poorly diffracting crystals, as applied to analogous sulfonamide derivatives .

Q. Data Interpretation & Theoretical Integration

Q. How should researchers contextualize in vitro cytotoxicity data within broader toxicological frameworks?

  • Methodological Answer : Apply the Adverse Outcome Pathway (AOP) framework to link molecular initiating events (e.g., mitochondrial membrane disruption) to organ-level toxicity. Use high-content screening (HCS) with fluorescent probes (e.g., CM-H2_2DCFDA for ROS detection) to quantify subcellular effects .

Q. What statistical approaches address variability in dose-response relationships across cell lines?

  • Methodological Answer : Use mixed-effects models to account for inter-experimental variability. For non-linear responses, apply Hill equation fitting with bootstrap resampling to estimate EC50_{50} confidence intervals .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJIFAKUZNNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026086, DTXSID70915051
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471905-41-6, 952578-68-6
Record name MK-0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0752
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0752
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
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3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Reactant of Route 5
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Reactant of Route 6
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid

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